Ethyl thiazole-5-carboxylate
Overview
Description
Ethyl thiazole-5-carboxylate is a chemical compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its versatility and is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Scientific Research Applications
Ethyl thiazole-5-carboxylate is widely used in scientific research due to its biological and chemical properties. It is employed in the development of pharmaceuticals, agrochemicals, and other biologically active agents. Its applications include:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl thiazole-5-carboxylate is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been known to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Ethyl thiazole-5-carboxylate, like other thiazole derivatives, has been found to interact with various enzymes, proteins, and other biomolecules. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows this compound to undergo electrophilic substitution and nucleophilic substitution, enabling it to interact with various biomolecules .
Cellular Effects
Thiazole derivatives, including this compound, have been found to have diverse biological activities. They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These effects can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The thiazole ring is known to be highly reactive due to an acidic proton at C-2, which has evolved as a significant synthon for the production of a wide range of new chemical compounds . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl thiazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with thiazole-5-carboxylic acid under basic conditions. Another method includes the cyclization of thioamides with α-halocarboxylic acids.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. These processes often involve the use of catalysts and controlled reaction conditions to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl thiazole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed: The reactions of this compound can yield a variety of products, including thiazole derivatives, carboxylic acids, and other functionalized compounds.
Comparison with Similar Compounds
Ethyl thiazole-5-carboxylate is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Ethyl 2-(4-tolyl)thiazole-5-carboxylate:
Thiazole derivatives: Other thiazole-based compounds used in various chemical and biological applications.
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Properties
IUPAC Name |
ethyl 1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-2-9-6(8)5-3-7-4-10-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPMPQGRFNDLAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332604 | |
Record name | Ethyl thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32955-22-9 | |
Record name | Ethyl thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.